

Characterization of 3-Phenyl-6-chloropyridazin-4-ol Derivatives: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] Among these, 3-phenyl-6-chloropyridazin-4-ol and its derivatives have garnered significant interest as potential therapeutic agents, particularly as kinase inhibitors. This guide provides a comparative analysis of their characterization, biological activity, and synthesis, with supporting experimental data and protocols.

Synthesis and Physicochemical Properties

The core structure, 3-chloro-6-phenyl-pyridazin-4-ol, can be synthesized through various routes, often starting from precursors like 3-phenyl-5,6-dichloropyridazine.[3] Further derivatization is commonly achieved through nucleophilic substitution reactions, Suzuki-Miyaura cross-coupling, or Heck cross-coupling to introduce diverse functional groups at different positions of the pyridazine ring.[4]

Table 1: Physicochemical Properties of 3-Chloro-6-phenyl-pyridazin-4-ol



Property	Value	Reference
CAS Number	89868-13-3	[3][5]
Molecular Formula	C10H7CIN2O	[3][6]
Molecular Weight	206.63 g/mol	[3][6]
Appearance	Solid	[7]
InChI	InChI=1S/C10H7CIN2O/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7/h1-6H,(H,12,14)	[6]

Biological Activity and Comparative Analysis

Derivatives of the 3-phenyl-6-chloropyridazin-4-ol scaffold have been primarily investigated as inhibitors of various kinases and for their antiproliferative activity against cancer cell lines. The pyridazine ring is a key feature in several approved anticancer drugs.[2]

Kinase Inhibition

The pyrazine and pyridazine cores are found in numerous kinase inhibitors.[8] For instance, derivatives of pyridazine have been designed as inhibitors of the JNK1 pathway, which is implicated in carcinogenesis.[2] The rationale often involves hybridizing the pyridazine scaffold with other pharmacophoric groups known to interact with the target kinase.

Anticancer Activity

Several novel 3,6-disubstituted pyridazine derivatives have demonstrated broad-spectrum antiproliferative activity against the NCI-60 human tumor cell line panel.[2] The mechanism often involves the inhibition of critical signaling pathways necessary for cancer cell proliferation and survival.

Table 2: Comparison of Antiproliferative Activity (IC₅₀ values in μM)





Compound/De rivative	Cell Line	IC50 (μM)	Target/Class	Reference
N-phenyl-6- chloro-4- hydroxy-2- quinolone-3- carboxamide (Derivative 18)	HCT-116	3.3	PI3Kα Inhibitor	[9]
N-phenyl-6- chloro-4- hydroxy-2- quinolone-3- carboxamide (Derivative 19)	Caco-2	17.0	PI3Kα Inhibitor	[9]
N-phenyl-6- chloro-4- hydroxy-2- quinolone-3- carboxamide (Derivative 21)	HCT-116	4.9	PI3Kα Inhibitor	[9]
1H- benzofuro[3,2- c]pyrazole derivative 4a	K562 (Leukemia)	0.26	Antitumor Agent	[10]
1H- benzofuro[3,2- c]pyrazole derivative 4a	A549 (Lung)	0.19	Antitumor Agent	[10]
Pyrazole derivative 5b	K562 (Leukemia)	0.021	Tubulin Inhibitor	[10]
Naphthoquinone derivative 3	IGROV-1 (Ovarian)	7.54	Cytotoxic Agent	[11]



2,3diphenylpyrazine PC-3 (Prostate) 4.8 Skp2 Inhibitor [12]
derivative 14i

This table presents a selection of data from various studies to illustrate the potency of different heterocyclic compounds, including pyridazine alternatives, against various cancer cell lines.

Anti-inflammatory Activity

Certain N-substituted phenyl-6-oxo-3-phenylpyridazine derivatives have been developed as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating potent anti-inflammatory activity with reduced gastric ulcerogenic effects compared to standard drugs like celecoxib and indomethacin.[13]

Experimental Protocols

General Synthesis of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one derivatives[1]

- Preparation of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones: These precursors are synthesized according to established literature methods.
- Cyclization: The furanone derivative is refluxed with hydrazine hydrate in absolute ethanol to yield the 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one.
- Chlorination: The resulting pyridazinone is treated with phosphorus oxychloride to afford the corresponding 3-chloropyridazine derivative. The reaction progress is monitored by the disappearance of the C=O signal in the IR spectrum.
- Further Reactions: The 3-chloro derivative can be further reacted with various nucleophiles,
 such as hydrazine hydrate, to introduce additional functional groups.

In Vitro Antiproliferative Activity Assay (MTT Assay)[10]

 Cell Seeding: Human cancer cells (e.g., MCF-7, K562, A549) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.



- Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) for a specified period (e.g., 48-72 hours).
- MTT Addition: MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
- Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

Caption: General synthesis of 3-phenyl-6-chloropyridazin-4-ol derivatives.

Caption: Simplified kinase inhibition signaling pathway.

Caption: Typical drug discovery workflow for pyridazine derivatives.

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